3-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenol
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Overview
Description
3-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenol is a complex organic compound that features a furan ring, a methanesulfonyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenol typically involves multiple steps, starting with the preparation of the furan and pyrazole intermediates. One common method involves the following steps:
Preparation of Furan Intermediate: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Formation of Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Methanesulfonylation: The methanesulfonyl group is introduced via the reaction of the pyrazole intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: Finally, the furan and pyrazole intermediates are coupled under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazoles or pyrazolines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrazole ring can produce pyrazolines.
Scientific Research Applications
3-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or mechanical strength.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenol depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds such as 2-furoic acid and furfural share the furan ring structure.
Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole and 4-bromopyrazole share the pyrazole ring structure.
Phenol Derivatives: Compounds such as 4-hydroxybenzaldehyde and 2,4-dinitrophenol share the phenol group.
Uniqueness
What sets 3-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenol apart is the combination of these three functional groups in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-[3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-21(18,19)16-13(14-6-3-7-20-14)9-12(15-16)10-4-2-5-11(17)8-10/h2-8,13,17H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCMOMAQECMBGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC(=CC=C2)O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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